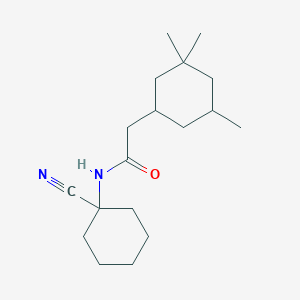
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide, commonly known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Roger Adams and his team at the University of Illinois. CT-3 has gained attention in recent years due to its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The exact mechanism of action of CT-3 is not fully understood. However, it is believed to interact with the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and immune response. CT-3 has been shown to bind to CB2 receptors, which are primarily found in immune cells and are involved in regulating immune function.
Biochemical and physiological effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CT-3 has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CT-3 is its specificity for CB2 receptors, which are primarily found in immune cells. This makes it a potentially useful tool for studying the role of CB2 receptors in immune function. However, one of the limitations of CT-3 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on CT-3. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CT-3 has also been shown to have antitumor properties, and further research could explore its potential use in cancer therapy. Additionally, there is interest in developing more water-soluble derivatives of CT-3, which could improve its bioavailability and make it easier to administer in vivo.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in various fields of medicine. Its specificity for CB2 receptors makes it a potentially useful tool for studying the role of these receptors in immune function. CT-3 has been shown to have anti-inflammatory, analgesic, and antitumor properties, and further research could explore its potential use in the treatment of autoimmune diseases and cancer.
Méthodes De Synthèse
The synthesis of CT-3 involves the reaction of 1-cyanocyclohexane with 3,3,5-trimethylcyclohexanone in the presence of sodium hydride and acetic anhydride. The reaction leads to the formation of CT-3, which is then purified by column chromatography.
Applications De Recherche Scientifique
CT-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CT-3 has also been studied for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-14-9-15(12-17(2,3)11-14)10-16(21)20-18(13-19)7-5-4-6-8-18/h14-15H,4-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPQCTXTZMMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
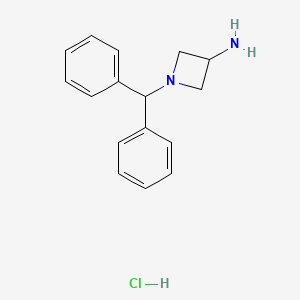
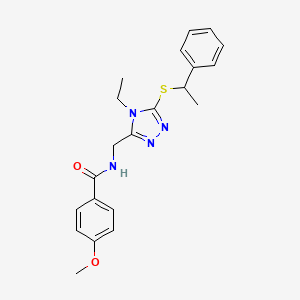
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)
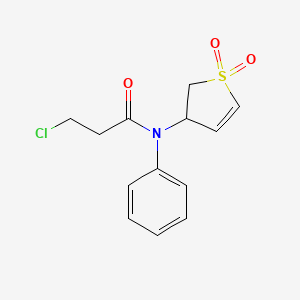
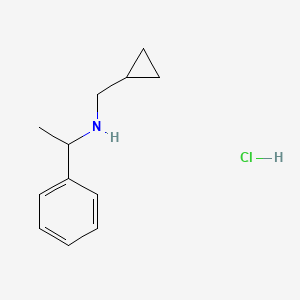


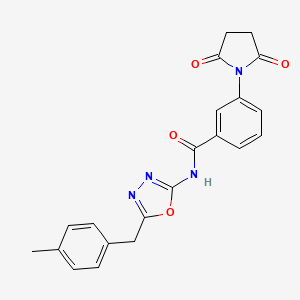
![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)